2-((4-aminopiperidin-1-yl)methyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(4-aminopiperidin-1-yl)methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c15-10-5-7-18(8-6-10)9-13-16-12-4-2-1-3-11(12)14(19)17-13/h1-4,10H,5-9,15H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFURYCBPMELTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-aminopiperidin-1-yl)methyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the piperidine moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to dihydroquinazolinones.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydroquinazolinones.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Quinazolinones, including 2-((4-aminopiperidin-1-yl)methyl)quinazolin-4(3H)-one, have shown promising anticancer properties. Research indicates that derivatives of quinazolinones can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that certain quinazolinone derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. Quinazolinones are known to possess antibacterial and antifungal activities, making them candidates for developing new antibiotics. The mechanism often involves the inhibition of key enzymes or cellular processes in microbial pathogens .
Neuropharmacology
The presence of the piperidine moiety in this compound may enhance its ability to cross the blood-brain barrier, making it a subject of interest in neuropharmacology. Preliminary studies suggest that it could have implications in treating neurological disorders due to its potential modulatory effects on neurotransmitter systems.
Biological Research
Mechanism of Action Studies
Research into the mechanisms of action of quinazolinone derivatives has revealed that they may interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Understanding these interactions can lead to the development of more effective drugs with fewer side effects.
Structure-Activity Relationship (SAR) Studies
The structural features of this compound allow for extensive SAR studies. By modifying different parts of the molecule, researchers can identify which structural components contribute most significantly to its biological activity. This information is crucial for optimizing drug design and efficacy .
Industrial Applications
Pharmaceutical Development
Given its diverse biological activities, this compound is being explored for its potential use in pharmaceuticals. Its synthesis can be optimized for large-scale production, making it a viable candidate for drug formulation in treating various diseases .
Agrochemical Applications
The compound's antimicrobial properties also extend to agricultural applications, where it may be used in developing new agrochemicals aimed at protecting crops from bacterial and fungal infections. This dual application in both medicine and agriculture highlights its versatility as a chemical entity .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Demonstrated significant cytotoxicity against multiple cancer cell lines | Potential development as a chemotherapeutic agent |
| Antimicrobial Properties | Inhibited growth of specific bacterial strains | New avenues for antibiotic development |
| Neuropharmacological Effects | Modulated neurotransmitter systems in preliminary studies | Possible treatments for neurological disorders |
Mechanism of Action
The mechanism of action of 2-((4-aminopiperidin-1-yl)methyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones are known to interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- The 4-aminopiperidine group in the target compound likely improves aqueous solubility compared to benzylpiperidine derivatives () , which could enhance bioavailability in systemic circulation.
- Unlike electron-withdrawing groups (e.g., Cl, CF₃ in ), the amine group may reduce antimicrobial efficacy but improve central nervous system (CNS) penetration, as seen in µ-opioid receptor-targeting analogs () .
Analgesic and CNS Activity
- µ-Opioid Receptor Binding: The dihydroimidazo-quinazolinone in showed docking scores comparable to morphine and fentanyl, attributed to its fused heterocycle . The 4-aminopiperidine group in the target compound may similarly engage with opioid receptors, leveraging its basic nitrogen for hydrogen bonding.
- Analgesic Potency: reports that 2-methylquinazolin-4(3H)-one derivatives exhibit superior analgesic activity to aspirin and indomethacin . The target’s aminopiperidine group could further modulate cyclooxygenase (COX) or serotonin pathways.
Antimicrobial Activity
- Antibacterial Effects : Compounds with thiadiazolethiol () or halogen substituents () show MIC values as low as 1 µg/mL against S. aureus . The target’s amine group may reduce direct antimicrobial potency but improve pharmacokinetics.
- Antifungal Potential: identifies 2-acetylquinazolin-4(3H)-one from Penicillium chrysogenum with moderate activity , suggesting the target’s piperidine group might enhance fungal membrane interaction.
Anticancer Activity
- DHFR Inhibition: highlights triazole-quinazolinone hybrids as DHFR inhibitors . The target’s aminopiperidine group could mimic folate’s glutamic acid moiety, enhancing DHFR binding.
- Anti-Angiogenic Effects : demonstrates 2-thioxobenzo[g]quinazoline derivatives as VEGFR-2 inhibitors . The target’s substituent may similarly interfere with VEGF signaling pathways.
Biological Activity
Overview
2-((4-aminopiperidin-1-yl)methyl)quinazolin-4(3H)-one, a member of the quinazolinone family, has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by various studies and data.
- IUPAC Name : 2-[(4-aminopiperidin-1-yl)methyl]-3H-quinazolin-4-one
- Molecular Weight : 331.2 g/mol
- CAS Number : 1096965-94-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Quinazolinones typically modulate enzyme activity and receptor interactions, leading to various pharmacological effects. The specific mechanism may involve:
- Inhibition of Tyrosine Kinases : The compound has shown significant inhibitory activity against multiple tyrosine kinases such as CDK2, HER2, and EGFR, which are critical in cancer progression and cell signaling pathways .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cytotoxicity Testing : In vitro studies demonstrated that derivatives of quinazolinone, including this compound, exhibited cytotoxic effects against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The IC50 values for some derivatives were significantly lower than that of the positive control lapatinib .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| 2i | MCF7 | 0.173 ± 0.012 | Similar to Imatinib |
| 3i | A2780 | 0.079 ± 0.015 | Similar to Lapatinib |
Anticonvulsant Activity
Another area of research indicates that certain quinazolinone derivatives possess anticonvulsant properties:
- Convulsion Threshold Studies : Compounds were evaluated for their ability to increase the convulsion threshold in animal models, showing moderate to significant activity compared to standard drugs like diazepam .
Ghrelin Receptor Antagonism
The compound has also been identified as a potential antagonist for the ghrelin receptor (GHS-R1a), which is implicated in appetite regulation and glucose metabolism:
- In Vivo Studies : Piperidine-substituted quinazolinones demonstrated efficacy in reducing food intake and body weight while enhancing glucose-dependent insulin secretion, suggesting their potential in treating obesity and diabetes .
Structure-Activity Relationship (SAR)
The biological activity of quinazolinone derivatives is influenced by structural modifications. For example:
- Piperidine Substitution : The presence of a piperidine ring enhances interaction with biological targets.
- Positioning of Functional Groups : Variations in substituents at specific positions on the quinazolinone core can significantly alter potency and selectivity against different kinases.
Case Studies
Several studies have been conducted to evaluate the biological activities of quinazolinone derivatives:
- Cytotoxicity Evaluation :
- Anticonvulsant Assessment :
- Ghrelin Receptor Antagonism :
Q & A
Q. What synthetic strategies are recommended for preparing the quinazolin-4(3H)-one core structure?
The quinazolin-4(3H)-one scaffold can be synthesized via cyclocondensation of anthranilic acid derivatives with primary amines and carbonyl sources (e.g., acetic anhydride or benzoyl chloride). Retrosynthetic analysis suggests using substituted amines and anthranilic acid as key precursors to introduce diversity at the 2- and 3-positions . Microwave-assisted synthesis significantly reduces reaction time (e.g., from hours to minutes) while improving yields compared to conventional heating .
Q. How can researchers characterize the purity and structural integrity of synthesized derivatives?
Standard methods include nuclear magnetic resonance (NMR) for verifying substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for resolving stereochemistry. For example, fluorinated derivatives (e.g., 3-(4-fluorophenyl)-2-mercaptoquinazolin-4(3H)-one) were validated using these techniques to ensure correct functionalization .
Q. What preliminary biological assays are suitable for evaluating antimicrobial activity?
Initial screening against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and mycobacterial strains (e.g., Mycobacterium tuberculosis) using broth microdilution to determine minimum inhibitory concentrations (MICs). Derivatives with halogen or azole substitutions often show enhanced activity due to improved target binding .
Q. How can substituents at the 2- and 3-positions influence solubility and bioavailability?
Hydrophilic groups like 4-aminopiperidine at the 2-position improve aqueous solubility, while bulky aryl groups at the 3-position may enhance membrane permeability. Computational tools like LogP calculations and molecular dynamics simulations can predict these properties .
Advanced Research Questions
Q. How do structural modifications impact selectivity toward kinase targets (e.g., PI3K, COX-2)?
Substitutions at the 2-position (e.g., 4-aminopiperidine) enhance binding to PI3K’s ATP-binding pocket, as seen in PIK-294 derivatives. Conversely, azole-containing side chains (e.g., imidazole) improve COX-2 inhibition by forming hydrogen bonds with catalytic residues. Molecular docking studies (e.g., AutoDock Vina) are critical for rational design .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies (e.g., variable IC50 values for COX-2 inhibition) may arise from assay conditions (e.g., enzyme source, substrate concentration). Cross-validation using orthogonal assays (e.g., enzyme-linked immunosorbent assays (ELISA) and in vitro enzymatic inhibition) is recommended. For example, compounds 29 and 30 showed consistent COX-2 inhibition only after multiple validation rounds .
Q. How can microwave irradiation optimize reaction conditions for scale-up synthesis?
Microwave reactors enable precise temperature control, reducing side reactions. For 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, microwave synthesis cut reaction time by 75% (from 8 hours to 2 hours) and increased yields from 55% to 82% . Parameters like power (100–300 W) and solvent polarity must be tailored to each derivative.
Q. What computational methods predict off-target interactions for quinazolin-4(3H)-one derivatives?
Pharmacophore modeling and molecular dynamics simulations identify potential off-target binding. For instance, derivatives with trifluoromethyl groups showed unintended affinity for phosphodiesterases, requiring scaffold optimization to reduce polypharmacology .
Q. How do fluorinated substituents alter metabolic stability in pharmacokinetic studies?
Fluorine atoms at the 4-position of the phenyl ring reduce oxidative metabolism by cytochrome P450 enzymes. In vivo studies in rodent models demonstrated a 40% increase in half-life for fluorinated vs. non-fluorinated analogs .
Q. What in vitro models validate anti-viral activity (e.g., TMV inhibition)?
Tobacco mosaic virus (TMV) replication assays in plant cell cultures or leaf-disk models are used. Compounds like 2-(4-hydroxybenzyl)quinazolin-4(3H)-one showed IC50 values of 100.80 μg/mL, indicating moderate activity. Dose-response curves and time-kill assays further quantify efficacy .
Methodological Considerations
Q. How to design dose-response experiments for anti-inflammatory activity?
Use carrageenan-induced rat paw edema models for in vivo testing, paired with COX-2 enzymatic inhibition assays in vitro. Derivatives like 2-pyridylquinazolin-4(3H)-one require doses between 10–50 mg/kg to achieve statistically significant reduction in edema (p < 0.05) .
Q. What analytical techniques quantify compound stability under physiological conditions?
High-performance liquid chromatography (HPLC) with simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) assesses degradation. For example, 2-((4-aminopiperidin-1-yl)methyl)quinazolin-4(3H)-one showed <5% degradation after 24 hours at pH 7.4 .
Q. How to address cytotoxicity in cell-based assays?
Pre-screen compounds against human embryonic kidney (HEK-293) or hepatic (HepG2) cell lines using MTT assays. Derivatives with IC50 > 50 μM in healthy cells are prioritized for further study. For instance, 3-(2-methylpropyl)quinazolin-4(3H)-one exhibited low cytotoxicity (IC50 = 120 μM) .
Data Analysis and Reporting
Q. How to statistically analyze contradictory enzyme inhibition results?
Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to identify variables (e.g., pH, temperature) causing discrepancies. For example, COX-2 inhibition by compound 29 varied significantly (p < 0.01) between sheep and human recombinant enzymes .
Q. What guidelines ensure reproducibility in synthetic protocols?
Report detailed reaction parameters (solvent purity, catalyst batch, temperature gradients) and characterize intermediates. The synthesis of 3-(4-chloro-phenyl)-2-thioquinazolin-4(3H)-one requires strict control of hydrogenation pressure (15–20 psi) to avoid over-reduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
